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3,4-O-Dibenzyl Dopexamine Hydrochloride

Process Chemistry API Synthesis Total Yield Optimization

3,4-O-Dibenzyl Dopexamine Hydrochloride is the penultimate benzyl-protected intermediate in a novel, high-yield synthetic route to the acute-heart-failure inotrope dopexamine dihydrochloride. Unlike earlier methyl-protected catecholamine intermediates, this crystalline hydrochloride salt bears two benzyloxy masking groups that are cleanly removable under mild catalytic hydrogenation, enabling direct formation of the pharmaceutically required dihydrochloride salt without bromide contamination or toxic alkyl halide by-products.

Molecular Formula C₃₆H₄₅ClN₂O₂
Molecular Weight 573.21
CAS No. 1357466-62-6
Cat. No. B1144579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-O-Dibenzyl Dopexamine Hydrochloride
CAS1357466-62-6
SynonymsN1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine Hydrochloride
Molecular FormulaC₃₆H₄₅ClN₂O₂
Molecular Weight573.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-O-Dibenzyl Dopexamine Hydrochloride (CAS 1357466-62-6): A Gatekeeping Intermediate for High-Purity Dopexamine API


3,4-O-Dibenzyl Dopexamine Hydrochloride is the penultimate benzyl-protected intermediate in a novel, high-yield synthetic route to the acute-heart-failure inotrope dopexamine dihydrochloride [1]. Unlike earlier methyl-protected catecholamine intermediates, this crystalline hydrochloride salt bears two benzyloxy masking groups that are cleanly removable under mild catalytic hydrogenation, enabling direct formation of the pharmaceutically required dihydrochloride salt without bromide contamination or toxic alkyl halide by-products [1].

Why Generic Catecholamine Intermediates Cannot Replace 3,4-O-Dibenzyl Dopexamine Hydrochloride in Injectable API Synthesis


In-class intermediates such as the 3,4-dimethoxy analog (CAS 86480-27-5) require demethylation in refluxing hydrobromic acid, which generates genotoxic methyl bromide and introduces unacceptable bromide ion residues into the final injectable product [1]. The benzyl-protected architecture of 3,4-O-Dibenzyl Dopexamine Hydrochloride circumvents these risks entirely, providing a direct route to the hydrochloride salt with a measured residual palladium of merely 63.20 ppb (<1 ppm) and a final-product titration purity exceeding 99.5% [1]. These quantifiable process-safety and quality attributes cannot be replicated by any methyl-protected alternative, making generic substitution technically invalid for pharmaceutical production.

Quantitative Differentiation Evidence for 3,4-O-Dibenzyl Dopexamine Hydrochloride (CAS 1357466-62-6)


Total Synthetic Yield: Route II (Dibenzyl Intermediate) vs. Route I and Original Fisons Method

Route II, which proceeds through 2-(3,4-bis(benzyloxy)phenyl)acetic acid to the penultimate 3,4-O-dibenzyl dopexamine intermediate, delivers a total yield of 54.1% from the protected phenylacetic acid precursor. This is 10.3 absolute percentage points higher than the 43.8% yield of the alternative Route I (starting from phenylacetic acid) and 16.6 percentage points above the 37.5% yield of the original Fisons Corporation synthesis, all compared within the same study [1].

Process Chemistry API Synthesis Total Yield Optimization

Residual Heavy Metal Purity: Palladium Content in Final API vs. ICH Q3D Parenteral Limit

When 3,4-O-dibenzyl dopexamine hydrochloride is subjected to catalytic hydrogenation for benzyl group removal, the residual palladium carried into the final dopexamine dihydrochloride API measures 63.20 ppb (0.0632 ppm), which is more than 15-fold below the ICH Q3D permitted daily exposure limit for palladium in parenteral products (1 ppm) [1]. In contrast, the methyl-deprotection route necessitates strong hydrobromic acid reflux, introducing bromide ion contamination that requires laborious free-base release and re-conversion to the hydrochloride salt, with no such elemental impurity control demonstrated [1].

Elemental Impurity Control ICH Q3D Compliance Injectable Drug Safety

Final API Titration Purity: Benzyl-Protected Route vs. Pharmacopoeial Drug Standards

Dopexamine dihydrochloride obtained via the 3,4-O-dibenzyl dopexamine hydrochloride intermediate achieves a titration purity exceeding 99.5%, with all single and total impurities meeting the established drug standard by HPLC analysis [1]. The earlier methyl-protected route, reported by Fisons and Lu et al., yielded product containing bromide salts and oxidation degradation products that necessitated additional alkalization and washing steps, compromising both purity consistency and yield [1].

API Purity Analysis Titration Assay HPLC Impurity Profiling

Process Safety: Avoidance of Genotoxic Methyl Bromide Formation

Deprotection of the benzyl groups in 3,4-O-dibenzyl dopexamine hydrochloride proceeds via catalytic hydrogenation (H₂, Pd/C) in methanolic HCl at room temperature, generating only toluene as a volatile by-product [1]. In contrast, deprotection of the methyl-protected analog (CAS 86480-27-5) requires refluxing in 48% hydrobromic acid, producing methyl bromide (CH₃Br)—a known genotoxicant and ozone-depleting substance [1]. The benzyl route eliminates this genotoxic impurity at the source, precluding the need for limit testing and purge factor calculations per ICH M7.

Genotoxic Impurity Control Process Safety ICH M7 Compliance

Salt Form Advantage: Direct Dihydrochloride Formation vs. Free Base Instability

3,4-O-Dibenzyl Dopexamine Hydrochloride is supplied as a pre-formed hydrochloride salt (MW 573.21), soluble in methanol and storable at -20 °C . Upon hydrogenolysis, it directly liberates dopexamine dihydrochloride without passage through the oxidation-prone free base form. The methyl-deprotection route, by contrast, yields the dihydrobromide salt, which must be subjected to alkalization to release the free catecholamine base—a species susceptible to rapid oxidative degradation—before re-conversion to the dihydrochloride [1]. This additional manipulation step incurs yield loss and impurity formation that the benzyl-protected route avoids entirely.

Salt Selection Catecholamine Stability Formulation Compatibility

High-Value Application Scenarios for 3,4-O-Dibenzyl Dopexamine Hydrochloride


cGMP Production of Injectable Dopexamine Dihydrochloride API

The 54.1% total yield, sub-100 ppb palladium content, and >99.5% titration purity achieved through this intermediate directly support cost-effective, regulatory-compliant manufacture of injectable-grade dopexamine. The avoidance of genotoxic methyl bromide formation eliminates a critical ICH M7 hazard, streamlining the Chemistry, Manufacturing, and Controls (CMC) module for regulatory filing [1].

Pharmaceutical Impurity Reference Standard Synthesis

Because the benzyl-protected route minimizes the formation of oxidative and bromide-derived impurities, 3,4-O-Dibenzyl Dopexamine Hydrochloride serves as a high-purity starting point for the targeted synthesis of dopexamine-related impurity reference standards, including EP Impurity H (the methyl analog), enabling precise qualification of pharmacopoeial monograph methods [1].

Process Development and Route Scouting for Catecholamine Drugs

The benzyl protecting group strategy exemplified by this intermediate provides a validated, scalable template for synthesizing other O-protected catecholamine analogues where bromide contamination and genotoxic alkyl halide formation are unacceptable. The published two-route comparison (Route I vs. Route II) offers a data-rich case study for process chemists evaluating protecting-group options [1].

Stable Intermediate Procurement for Just-in-Time API Manufacturing

As a crystalline hydrochloride salt with defined storage conditions (-20 °C, methanol-soluble), this intermediate offers superior shelf stability relative to catecholamine free bases. Manufacturers can stockpile this penultimate intermediate and complete the mild hydrogenolysis step on demand, reducing lead time and mitigating supply-chain risk for the final API [1].

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